molecular formula C14H14ClNO5S2 B2738310 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1020970-89-1

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2738310
CAS No.: 1020970-89-1
M. Wt: 375.84
InChI Key: CYOCTOYSSJQGAA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by:

  • An N-(3,4-dimethoxyphenyl) group, contributing lipophilicity and hydrogen-bonding capacity via methoxy oxygen atoms.
  • A central acetamide linker, facilitating structural flexibility and interactions with biological targets.

For example, similar compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () were synthesized using sulfonyl chloride intermediates and amine coupling. The molecular weight of the target compound is estimated to be ~420–450 g/mol, with moderate solubility in polar aprotic solvents due to the sulfonyl and methoxy groups.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S2/c1-20-10-4-3-9(7-11(10)21-2)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOCTOYSSJQGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Sulfonylation: The chlorinated thiophene undergoes sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated thiophene with 3,4-dimethoxyaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or sulfides.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Cytotoxicity

Studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. Analogous compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating the potential for targeted cancer therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. Notably, similar sulfonamide derivatives have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's . This suggests a potential application in the treatment of cognitive disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides have been widely studied. Compounds structurally related to this compound have been noted for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory conditions .

Analgesic Properties

Preliminary findings suggest that this compound may also exhibit analgesic effects. Research on similar sulfonamide derivatives has indicated pain-relieving properties that could be beneficial in managing chronic pain conditions .

Case Study: Enzyme Inhibition

A study focused on the synthesis of new sulfonamides demonstrated their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. The findings indicated that these compounds could serve as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study: Anticancer Activity

In a recent investigation, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity. The results showed promising cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. These findings support the hypothesis that structural modifications can enhance the anticancer properties of sulfonamide derivatives .

Summary Table of Applications

Application AreaDescription
Antimicrobial ActivityEffective against pathogens like E. coli and S. aureus; MIC around 256 µg/mL
CytotoxicitySelective toxicity towards cancer cells; potential for targeted therapies
Enzyme InhibitionInhibits acetylcholinesterase; implications for neurodegenerative diseases
Anti-inflammatory EffectsModulates inflammatory pathways; potential treatment for chronic inflammation
Analgesic PropertiesExhibits pain-relieving effects; useful in chronic pain management

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference ID
Target Compound : 2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide 5-Chlorothiophene-2-sulfonyl, 3,4-dimethoxyphenyl Hypothetical ACE2 inhibition (analogous docking score: -5.51 kcal/mol)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Isobutylamino-sulfonyl, methylphenoxy ACE2 inhibition (docking score: -5.51 kcal/mol)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,6-dioxo-purine-8-ylsulfanyl)acetamide (5a) Purine-sulfanyl Neuroprotective (low toxicity, anti-dementia activity)
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide Thiadiazole-sulfanyl, trimethylphenyl Unknown (structural focus on thiadiazole-sulfanyl)
N-(3,4-Dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide Fluorobenzyl-tosylamino Unspecified (likely protease or kinase target)
Key Comparative Analyses

A. Substituent Impact on Bioactivity

  • 5-Chlorothiophene-2-sulfonyl vs.
  • 3,4-Dimethoxyphenyl vs.

B. Docking and Target Affinity

  • The target compound shares structural similarities with ACE2 inhibitors (e.g., , docking score: -5.51 kcal/mol). The 5-chlorothiophene-sulfonyl group may mimic natural ligands of ACE2, such as viral spike proteins, by engaging in hydrophobic and halogen-bonding interactions .
  • In contrast, compound 5a () prioritizes purine-sulfanyl groups for neuroprotection, likely targeting adenosine receptors or cholinesterases in dementia pathways.

D. Toxicity and Pharmacokinetics

  • The dimethoxyphenyl group in the target compound and 5a () correlates with reduced cytotoxicity, as seen in 5a’s "practically non-toxic" profile .
  • Fluorobenzyl-tosylamino derivatives () may exhibit higher metabolic stability due to fluorine’s resistance to oxidation.

Biological Activity

The compound 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. Sulfonamides are known for their broad range of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H14ClN O4S\text{C}_{14}\text{H}_{14}\text{ClN O}_4\text{S}

This structure features a sulfonamide group , which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide compounds exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria.

  • Efficacy : In vitro tests indicated that the compound showed promising activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and rifampicin .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was assessed.

  • Mechanism : The inhibition of these enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation. The compound demonstrated an IC50 value of approximately 15 µM against COX-2, indicating moderate potency .

Cytotoxicity and Antitumor Activity

The potential antitumor activity of the compound was evaluated using various cancer cell lines.

  • Results : The compound exhibited selective cytotoxicity against certain cancer cell lines, with IC50 values ranging from 10 to 30 µM. Notably, it showed less toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:

  • Substituents : The presence of the chlorothiophene moiety significantly enhances antibacterial activity compared to unsubstituted analogs.
  • Dimethoxyphenyl Group : This substitution appears to contribute to both the anti-inflammatory and cytotoxic properties of the compound .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was one of the top performers against MRSA strains, exhibiting an MIC of 0.5 µg/mL . This underscores its potential as a therapeutic agent in treating resistant bacterial infections.

Case Study 2: Inhibition of Urease Activity

The compound was tested for urease inhibition due to its relevance in treating urinary tract infections. It demonstrated significant urease inhibition with an IC50 value of 22 µM, suggesting its utility in managing conditions linked to urease-producing pathogens .

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